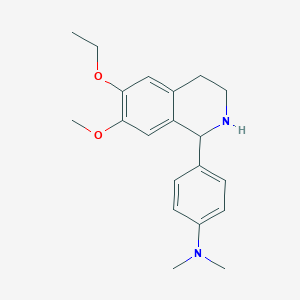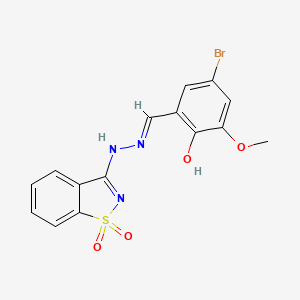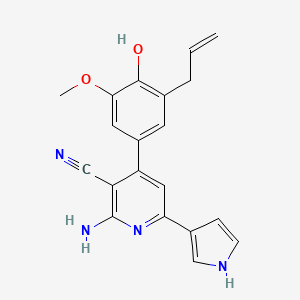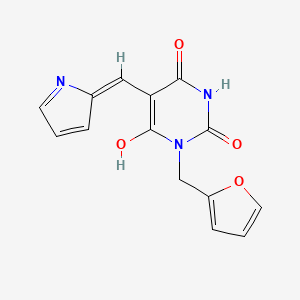
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline involves its interaction with dopamine receptors in the brain. It has been shown to act as a partial agonist, which means that it can activate the receptors but not to the same extent as a full agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to increase dopamine release in the brain, which can have implications for addiction and depression. It has also been shown to have an effect on other neurotransmitters such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using this compound in lab experiments is its unique properties and potential for use in various applications. However, one of the limitations is the lack of research on its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for research on 4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline. One direction is to further study its potential use in the treatment of addiction and depression. Another direction is to investigate its effects on other neurotransmitters and receptors in the brain. Additionally, more research is needed on its long-term effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline involves several steps. One of the methods involves the reaction of N,N-dimethylaniline with 6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
This compound has been studied for its potential use in various scientific research applications. One of the applications is in the field of neuroscience, where it has been shown to have an effect on dopamine receptors. It has also been studied for its potential use in the treatment of addiction and depression.
Propriétés
IUPAC Name |
4-(6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-24-19-12-15-10-11-21-20(17(15)13-18(19)23-4)14-6-8-16(9-7-14)22(2)3/h6-9,12-13,20-21H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEHIFHPOCHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)

![1-[(2-methylphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B6088504.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-(acetylamino)phenyl]-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B6088517.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)

![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B6088558.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)
![methyl 3-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6088583.png)
![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)